molecular formula C7H10N2 B1593758 o-Tolylhydrazine CAS No. 529-27-1

o-Tolylhydrazine

Cat. No.: B1593758
CAS No.: 529-27-1
M. Wt: 122.17 g/mol
InChI Key: SCZGZDLUGUYLRV-UHFFFAOYSA-N
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Description

o-Tolylhydrazine: is an organic compound with the chemical formula CH₃C₆H₄NHNH₂ . It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an o-tolyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various hydrazones and other nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One common method for preparing o-Tolylhydrazine involves the reduction of o-nitrotoluene using reducing agents such as iron and hydrochloric acid. The reaction proceeds as follows:

    Reduction of o-Nitrotoluene: o-Nitrotoluene+3Fe+6HClThis compound+3FeCl2+2H2O\text{o-Nitrotoluene} + 3\text{Fe} + 6\text{HCl} \rightarrow \text{this compound} + 3\text{FeCl}_2 + 2\text{H}_2\text{O} o-Nitrotoluene+3Fe+6HCl→this compound+3FeCl2​+2H2​O

    Hydrazinolysis of o-Tolylhydrazone: Another method involves the hydrazinolysis of o-tolylhydrazone, which is obtained by the reaction of o-tolualdehyde with hydrazine hydrate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Tolylhydrazine can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced further to form o-toluidine.

    Substitution: this compound can participate in substitution reactions, particularly with electrophiles, to form various substituted hydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Azo Compounds: Formed through oxidation.

    o-Toluidine: Formed through reduction.

    Substituted Hydrazines: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Hydrazones: o-Tolylhydrazine is used in the synthesis of hydrazones, which are important intermediates in organic synthesis.

    Preparation of Azo Dyes: It is used in the preparation of azo dyes, which are widely used in the textile industry.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

    Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Industry:

    Polymerization Catalysts: this compound is used as a catalyst in certain polymerization reactions.

    Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metals.

Comparison with Similar Compounds

    m-Tolylhydrazine: Similar structure but with the methyl group in the meta position.

    p-Tolylhydrazine: Similar structure but with the methyl group in the para position.

    Phenylhydrazine: Lacks the methyl group on the aromatic ring.

Uniqueness:

    o-Tolylhydrazine: is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. The ortho position allows for specific interactions and steric effects that are not present in the meta or para isomers.

Properties

IUPAC Name

(2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGZDLUGUYLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200941
Record name o-Tolylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-27-1
Record name (2-Methylphenyl)hydrazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Tolylhydrazine
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Record name o-Tolylhydrazine
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Record name o-tolylhydrazine
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Record name 2-Tolylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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